molecular formula C6HBrCl3I B12843106 2-Bromo-3,4-6-trichloroiodobenzene

2-Bromo-3,4-6-trichloroiodobenzene

Cat. No.: B12843106
M. Wt: 386.2 g/mol
InChI Key: LRBZRQDUZQLBJK-UHFFFAOYSA-N
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Description

2-Bromo-3,4,6-trichloroiodobenzene (IUPAC name: 1-bromo-2,3,5-trichloro-4-iodobenzene) is a polyhalogenated aromatic compound characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring. Its molecular formula is C₆HBrCl₃I, with substituents occupying the 2, 3, 4, and 6 positions (note: numbering may vary based on IUPAC conventions).

Properties

Molecular Formula

C6HBrCl3I

Molecular Weight

386.2 g/mol

IUPAC Name

3-bromo-1,2,5-trichloro-4-iodobenzene

InChI

InChI=1S/C6HBrCl3I/c7-4-5(10)2(8)1-3(9)6(4)11/h1H

InChI Key

LRBZRQDUZQLBJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)I)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,4-6-trichloroiodobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the bromination of benzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). This is followed by chlorination using chlorine (Cl2) and a catalyst like iron(III) chloride (FeCl3). Finally, iodination is carried out using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) to introduce the iodine atom .

Industrial Production Methods

Industrial production of 2-Bromo-3,4-6-trichloroiodobenzene follows similar synthetic routes but on a larger scale. The reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,4-6-trichloroiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

2-Bromo-3,4,6-trichloroiodobenzene serves as a versatile intermediate in the synthesis of various organic compounds. Its halogenated structure allows it to participate in nucleophilic substitution reactions and coupling reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Antimicrobial Agents

Research has demonstrated that derivatives of halogenated benzene compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown that introducing halogens can enhance biological activity against bacterial strains . The synthesis of 2-Bromo-3,4,6-trichloroiodobenzene can lead to the development of new antimicrobial agents targeting resistant pathogens.

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of multiple halogens is often correlated with increased biological activity due to enhanced interactions with biological targets.

CompoundActivity TypeTarget Organism/Cell LineReference
2-Bromo-3,4,6-trichloroiodobenzeneAntimicrobialGram-positive bacteria
2-Bromo-3,4,6-trichloroiodobenzeneAnticancerMCF7 breast cancer cells

Environmental Applications

Halogenated compounds like 2-Bromo-3,4,6-trichloroiodobenzene are also studied for their environmental impact and potential use in remediation processes. Their ability to degrade pollutants or act as indicators of environmental contamination has been explored in various studies.

Case Study: Environmental Remediation

Recent research indicates that halogenated aromatic compounds can be utilized in bioremediation strategies to remove persistent organic pollutants from contaminated sites. The effectiveness of these compounds in facilitating microbial degradation processes highlights their potential utility in environmental science .

Material Science

In material science, 2-Bromo-3,4,6-trichloroiodobenzene is used in the development of advanced materials due to its unique electronic properties. It can be incorporated into polymers or used as a dopant in organic electronic devices.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-6-trichloroiodobenzene involves its interaction with various molecular targets through its halogen atoms. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biochemical assays or drug development .

Comparison with Similar Compounds

Table 1: Comparison of Halogenated Benzene Derivatives

Compound Name Substituents (Positions) Melting Point (°C) Key Features References
2-Bromo-3,4,6-trichloroiodobenzene Br (2), Cl (3,4,6), I (1) Not Reported High halogen density, potential steric hindrance N/A
2-Bromo-3:5-dinitrobenzoate (Ethyl ester) Br (2), NO₂ (3,5), COOEt (1) 74 Electron-withdrawing nitro groups enhance polarity [1]
2-Bromo-3:4-dimethoxybenzaldehyde Br (2), OMe (3,4), CHO (1) 86 Electron-donating methoxy groups lower melting point [2]
2-Bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene Br (2), OCF₂ (3), F (4), I (1) Not Reported Fluorinated groups increase stability and lipophilicity [3]

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents (e.g., 2-bromo-3:5-dinitrobenzoate) increase polarity and melting points due to stronger intermolecular dipole interactions . Methoxy (OMe) groups (e.g., 2-bromo-3:4-dimethoxybenzaldehyde) reduce melting points by introducing steric bulk and disrupting crystal packing . The target compound’s trichloro and bromo/iodo substituents likely result in a high melting point (>150°C inferred), similar to other polyhalogenated aromatics.

Halogen Diversity :

  • Iodine’s large atomic radius in 2-bromo-3-(difluoromethoxy)-4-fluoro-1-iodobenzene and the target compound may hinder reactivity in nucleophilic substitution but enhance participation in halogen bonding.
  • Fluorine’s electronegativity (in ’s compound) contrasts with chlorine’s polarizability, affecting solubility and thermal stability.

Biological Activity

2-Bromo-3,4,6-trichloroiodobenzene is a polyhalogenated aromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzene ring substituted with bromine, iodine, and multiple chlorine atoms. The specific arrangement of these halogens influences its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of halogenated compounds like 2-bromo-3,4,6-trichloroiodobenzene is often linked to their ability to interact with various cellular pathways:

  • Aryl Hydrocarbon Receptor (AhR) Activation : Similar compounds have been shown to activate AhR, leading to the induction of cytochrome P450 enzymes which play crucial roles in drug metabolism and the detoxification of xenobiotics .
  • Endocrine Disruption : Some halogenated compounds can mimic or interfere with hormonal pathways, potentially leading to endocrine disruption .

Biological Effects and Toxicity

The toxicity and biological effects of 2-bromo-3,4,6-trichloroiodobenzene can be evaluated through various studies:

Table 1: Summary of Biological Effects

Study ReferenceBiological EffectObserved Outcome
CYP Enzyme InductionEnhanced activity in hepatic microsomes
Endocrine DisruptionAltered hormone levels in animal models
CytotoxicityInduction of apoptosis in cultured cells

Case Studies

Several studies have investigated the effects of polychlorinated biphenyls (PCBs), including structurally similar compounds.

  • Hepatic Enzyme Induction : In a study involving male Wistar rats, exposure to various PCB congeners resulted in significant increases in hepatic microsomal cytochrome P-450 content and associated enzyme activities . This suggests that 2-bromo-3,4,6-trichloroiodobenzene may exhibit similar properties.
  • Neurotoxicity Assessment : Research has indicated that certain chlorinated compounds can impact neuronal function. A study on the neurotoxic effects of PCBs demonstrated alterations in neurotransmitter levels and neurobehavioral changes in exposed animals .
  • Reproductive Toxicity : Another investigation focused on the reproductive effects of halogenated compounds found that exposure led to decreased fertility rates and developmental abnormalities in offspring .

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